2,3,6,8-Tetrahydroxy-1-methylxanthone
Overview
Description
Originally isolated from the marine fungus Arthrinium sp., Anomalin A is a potent Lck (p56lck; lymphocyte specific tyrosine kinase) inhibitor. Also acts as an antioxidant and DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenger.
Mechanism of Action
Target of Action
The primary target of 2,3,6,8-Tetrahydroxy-1-methylxanthone is the protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .
Mode of Action
This compound exerts its mechanism of action by binding to the catalytic domain of PKC , thereby preventing its activation and subsequent phosphorylation of target proteins . This inhibition of PKC activity leads to the disruption of various cellular signaling pathways involved in processes such as cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
The biosynthesis of xanthones like this compound in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Result of Action
The inhibition of PKC activity by this compound disrupts various cellular signaling pathways. This disruption can affect processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been reported that this compound exhibits significant antioxidant activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of xanthones in plants can be affected by environmental stressors such as drought, high salinity, and pathogen attack . .
Biochemical Analysis
Biochemical Properties
2,3,6,8-Tetrahydroxy-1-methylxanthone has been found to exhibit enzyme inhibitory activities against acetylcholinesterase (AChE), with an inhibitory rate of 86% at 50 μg/mL . This suggests that it interacts with the AChE enzyme, potentially affecting the breakdown of acetylcholine in the body .
Molecular Mechanism
Its inhibitory activity against AChE suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity .
Metabolic Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Properties
IUPAC Name |
2,3,6,8-tetrahydroxy-1-methylxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-5-11-10(4-8(17)13(5)18)20-9-3-6(15)2-7(16)12(9)14(11)19/h2-4,15-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXGIBBOZOVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017507 | |
Record name | Anomalin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548740-86-9 | |
Record name | Anomalin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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